Aminotiazoli
Aminothiazoles are a class of organic compounds characterized by the presence of an amino group (-NH₂) attached to a thiazole ring. These compounds exhibit a diverse range of chemical and biological properties, making them valuable in various applications.
Structurally, aminothiazoles consist of a five-membered sulfur-containing ring (thiazole) with one or more nitrogen atoms substituted at the position adjacent to the sulfur atom. The presence of an amino group confers unique reactivity profiles that facilitate various chemical transformations and interactions.
In pharmaceutical research, aminothiazoles have shown potential as antifungal agents, antimicrobial agents, and analgesics due to their ability to inhibit specific enzymes or modulate cellular processes. Additionally, they are used in agrochemicals for pesticidal applications, where their toxicity profiles contribute to their effectiveness.
Aminothiazoles can also be found in materials science, serving as precursors in the synthesis of novel polymers and functional coatings. Their stability and reactivity make them versatile building blocks in organic chemistry, enabling the design of complex molecules with tailored properties for specific applications.

Struttura | Nome chimico | CAS | MF |
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5-phenyl-1,2-thiazol-3-amine | 2825-34-5 | C9H8N2S |
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4-Thiazolamine Hydrochloride (Technical Grade) | 59134-95-1 | C3H5ClN2S |
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methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate | 134136-02-0 | C9H12N2O2S |
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2-Amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole | 81779-11-5 | C11H18N2S |
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3-Methylisothiazol-4-amine | 53483-97-9 | C4H6N2S |
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2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-one | 113030-24-3 | C7H8N2OS |
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ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate | 134136-00-8 | C10H14N2O2S |
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ethyl 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate | 1019108-35-0 | C9H12N2O2S |
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Isothiazol-3-amine | 4592-62-5 | C3H4N2S |
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4H,5H,6H-cyclopentac1,2thiazol-3-amine | 937667-84-0 | C6H8N2S |
Letteratura correlata
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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